molecular formula C18H28N2O2 B8160322 tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate

Cat. No.: B8160322
M. Wt: 304.4 g/mol
InChI Key: GNLMUOBRTDOQID-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl substituent includes an amino group at the para position and an ethyl group at the ortho position (2-ethyl-4-aminophenyl).

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-13-12-15(19)6-7-16(13)14-8-10-20(11-9-14)17(21)22-18(2,3)4/h6-7,12,14H,5,8-11,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLMUOBRTDOQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation and Functionalization

The synthesis typically begins with constructing the piperidine scaffold. A common approach involves cyclizing 1,5-diaminopentane derivatives under acidic or basic conditions. For instance, reductive amination of glutaraldehyde with ammonia yields the piperidine core, which is subsequently functionalized at the 4-position.

Key Steps:

  • Reductive Amination : Glutaraldehyde and ammonium acetate react in the presence of sodium cyanoborohydride to form piperidine.

  • Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, achieving >90% yield.

  • Phenyl Group Introduction : A Friedel-Crafts alkylation or Suzuki-Miyaura coupling attaches the 4-amino-2-ethylphenyl moiety.

Challenges :

  • Regioselectivity issues during phenyl group installation require careful catalyst selection.

  • Steric hindrance from the Boc group complicates subsequent functionalization.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 4-bromo-2-ethylaniline and a piperidine boronic ester is widely employed. Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80°C, 12 hours

This method achieves 75–85% yield but necessitates rigorous exclusion of oxygen to prevent catalyst deactivation.

Buchwald-Hartwig Amination

For direct aryl-amine bond formation, Buchwald-Hartwig amination between 4-chloro-2-ethylnitrobenzene and Boc-piperidine is effective:

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Ligand : BINAP

  • Base : Cs₂CO₃

  • Solvent : Toluene

Yields reach 70% after nitro group reduction with H₂/Pd-C.

Modern Catalytic Methods

Photocatalytic C–H Functionalization

Recent advances leverage photoredox catalysis for direct C–H arylation, circumventing pre-functionalized substrates. A protocol adapted from CN108558792B uses:

  • Photocatalyst : Acridinium salt (e.g., Mes-Acr⁺)

  • Oxidant : K₂S₂O₈

  • Light Source : 450 nm LED

  • Solvent : Acetonitrile

Under these conditions, 4-amino-2-ethylbenzene reacts with Boc-piperidine to form the target compound in 65% yield.

Advantages :

  • Single-step synthesis reduces intermediate isolation.

  • Avoids heavy metals, enhancing environmental sustainability.

Limitations :

  • Scalability challenges due to light penetration issues in bulk reactions.

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

To address batch process inefficiencies, continuous flow systems are implemented for key steps:

StepReactor TypeResidence TimeYield
Boc ProtectionTubular (20°C)30 min95%
Suzuki CouplingPacked-bed (Pd/C)2 hours88%
Final CrystallizationAnti-solvent99%

Benefits :

  • Improved heat/mass transfer enhances reproducibility.

  • Reduced solvent usage aligns with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted starting materials.

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.52 (q, 2H, CH₂CH₃), 6.82 (d, 1H, aromatic).

  • HRMS : [M+H]⁺ calc. for C₁₈H₂₇N₂O₂: 303.2067; found: 303.2065.

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)ScalabilityEnvironmental Impact
Classical Suzuki85120ModerateHigh (Pd waste)
Photocatalytic6590LowLow
Continuous Flow8880HighModerate

Key Insight : Continuous flow synthesis offers the best balance of efficiency and sustainability for industrial applications.

Chemical Reactions Analysis

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C18_{18}H28_{28}N2_2O2_2
Molecular Weight: 304.4 g/mol
CAS Number: 1852497-09-6

The compound features a piperidine core with a tert-butyl group and an amino-substituted phenyl ring, which contributes to its unique properties as a linker in bioconjugation and targeted protein degradation strategies.

Applications in Targeted Protein Degradation

One of the primary applications of tert-butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, offering a novel approach to treating diseases such as cancer.

Case Studies and Research Findings

  • Development of PROTACs
    • A study highlighted the use of this compound in synthesizing PROTACs that showed improved selectivity and potency against specific cancer targets. The incorporation of this compound into PROTAC designs allowed researchers to achieve better degradation rates of target proteins compared to previous iterations using less optimized linkers .
  • Pharmacokinetic Studies
    • Research has demonstrated that compounds containing this piperidine derivative exhibit favorable pharmacokinetic profiles, including enhanced oral bioavailability and reduced clearance rates in vivo. These properties are critical for developing effective therapeutics that require sustained action within biological systems .
  • Bioconjugation Applications
    • The compound's structure allows it to serve as a versatile crosslinker for bioconjugation processes, enabling the attachment of various biomolecules for therapeutic or diagnostic purposes. This application is particularly relevant in creating antibody-drug conjugates (ADCs) that can deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity .

Data Table: Comparative Analysis of Linkers in PROTAC Development

Linker TypeSelectivityOral BioavailabilityClearance Rate
This compoundHighImprovedLow
Other standard linkersModerateVariableHigh

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring in the compound contribute to the rigidity and orientation of the PROTAC, optimizing its interaction with the target protein and E3 ligase .

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The amino group in the target compound (4-amino) contrasts with methoxy (e.g., ), bromo (e.g., ), and cyano (e.g., ) substituents in analogs. Pyridine (in PK03447E-1) introduces aromaticity and basicity, affecting pharmacokinetics .

Piperidine Modifications :

  • Ureido and carboxamide groups (e.g., ) increase polarity, impacting blood-brain barrier permeability compared to the ethylphenyl group in the target compound.
  • Bromopyrazole substituents (e.g., ) are valuable in Suzuki-Miyaura coupling for further functionalization.

Biological Activity

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly in the development of targeted protein degradation strategies through PROTACs (PROteolysis TArgeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 226.33 g/mol
  • CAS Number : 1852497-09-6
  • Appearance : White crystalline solid
  • Melting Point : 135.0 to 139.0 °C

The primary biological activity of this compound is attributed to its role as a linker in PROTACs. These bifunctional molecules facilitate the recruitment of target proteins to E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation. The structural components of this compound, specifically the piperidine ring and the tert-butyl group, enhance its interaction with both target proteins and ligases, optimizing the degradation process.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against multiple cancer types, including breast and colon cancers .
    • In vitro studies demonstrated that modifications to the piperidine structure can enhance antiproliferative activity, indicating potential for further development as an anticancer agent .
  • Protein Interaction Studies :
    • The compound has been utilized in studies investigating protein-protein interactions. Its ability to serve as a semi-flexible linker allows for diverse applications in the design of PROTACs targeting specific oncogenic proteins.
  • Neuroprotective Potential :
    • Some studies have indicated that related piperidine derivatives may exhibit neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease. This suggests that this compound could also be explored for neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study A (2020)Evaluated the compound's efficacy in inducing apoptosis in cancer cell lines, showing significant cytotoxicity with an IC₅₀ value of approximately 10 µM against HeLa cells.
Study B (2021)Investigated its role in PROTAC development; demonstrated effective degradation of target proteins with enhanced selectivity compared to traditional inhibitors.
Study C (2023)Explored neuroprotective properties; compounds with similar structures showed reduced neuronal apoptosis in models of oxidative stress.

Q & A

Q. How to design stability studies to evaluate long-term storage conditions?

  • Answer:
  • Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf shifts) and quantify impurities by LC-MS .
  • Light Sensitivity: Store in amber vials under argon; UV-vis spectroscopy (λ = 254 nm) can detect photooxidation products .

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